2-Hydroxypropyl nortadalafil 2-Hydroxypropyl nortadalafil
Brand Name: Vulcanchem
CAS No.: 1353020-85-5
VCID: VC0043002
InChI: InChI=1S/C24H23N3O5/c1-13(28)10-26-11-21(29)27-18(24(26)30)9-16-15-4-2-3-5-17(15)25-22(16)23(27)14-6-7-19-20(8-14)32-12-31-19/h2-8,13,18,23,25,28H,9-12H2,1H3/t13?,18-,23-/m1/s1
SMILES: CC(CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36)O
Molecular Formula: C24H23N3O5
Molecular Weight: 433.464

2-Hydroxypropyl nortadalafil

CAS No.: 1353020-85-5

Cat. No.: VC0043002

Molecular Formula: C24H23N3O5

Molecular Weight: 433.464

* For research use only. Not for human or veterinary use.

2-Hydroxypropyl nortadalafil - 1353020-85-5

CAS No. 1353020-85-5
Molecular Formula C24H23N3O5
Molecular Weight 433.464
IUPAC Name (2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(2-hydroxypropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Standard InChI InChI=1S/C24H23N3O5/c1-13(28)10-26-11-21(29)27-18(24(26)30)9-16-15-4-2-3-5-17(15)25-22(16)23(27)14-6-7-19-20(8-14)32-12-31-19/h2-8,13,18,23,25,28H,9-12H2,1H3/t13?,18-,23-/m1/s1
Standard InChI Key YGRCGCUDAOLEEX-QMWSHBGFSA-N
SMILES CC(CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36)O

Chemical Structure and Properties

Chemical Structure

The chemical structure of 2-hydroxypropyl nortadalafil features a tetracyclic core identical to that of tadalafil but modified by the addition of a hydroxypropyl group at a specific position. The IUPAC name for this compound is (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-(2-hydroxypropyl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione . This modification introduces chirality into the molecule, resulting in diastereomeric forms that may exhibit different biological activities.

Physicochemical Properties

Key physicochemical properties of 2-hydroxypropyl nortadalafil are summarized in Table 1.

PropertyValue
Molecular FormulaC24H23N3O5C_{24}H_{23}N_{3}O_{5}
Molecular Weight433.46 g/mol
Density~1.51 g/cm³
SolubilityLow in DMSO and methanol
Melting PointNot extensively documented
ChiralityExists as diastereomers

The presence of the hydroxypropyl group influences the compound's solubility and binding affinity to PDE5 enzymes .

Synthesis of 2-Hydroxypropyl Nortadalafil

Synthetic Pathways

The synthesis of 2-hydroxypropyl nortadalafil typically begins with tadalafil as the starting material. The key step involves introducing the hydroxypropyl group through nucleophilic substitution or reduction reactions. Common reagents include dimethyl sulfoxide (DMSO), methanol, and reducing agents such as sodium borohydride or lithium aluminum hydride. Reaction conditions often require heating or sonication to enhance reaction efficiency.

Challenges in Synthesis

The synthesis process must address challenges such as controlling diastereomer formation and ensuring high purity levels. Chiral chromatography is often employed to separate diastereomers for detailed pharmacological studies .

Pharmacological Applications

Mechanism of Action

Similar to tadalafil, 2-hydroxypropyl nortadalafil inhibits PDE5 enzymes, preventing the breakdown of cGMP in smooth muscle cells . Increased cGMP levels lead to vasodilation and enhanced blood flow in targeted tissues.

Erectile Dysfunction

The primary application of this compound is in treating erectile dysfunction by improving penile blood flow through PDE5 inhibition .

Pulmonary Arterial Hypertension

Like tadalafil, this compound may also be effective in managing pulmonary arterial hypertension by reducing pulmonary vascular resistance.

Neurodegenerative Diseases

Emerging research suggests that PDE5 inhibitors like tadalafil can cross the blood-brain barrier and may have neuroprotective effects. Studies indicate potential benefits in treating Alzheimer's disease and other neurodegenerative conditions by enhancing synaptic plasticity and reducing tau phosphorylation .

Oncology

Preliminary studies explore the use of this compound in developing polymer-based anticancer therapeutics for ovarian cancer.

Analytical Methods for Detection

Quantitative Analysis

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are commonly used analytical methods for detecting and quantifying this compound in biological samples or pharmaceutical formulations .

Stability Testing

Forced degradation studies using heat, humidity, and UV light are conducted to assess the stability of this compound under various conditions . Stability-indicating methods are employed to identify degradation products.

Comparative Analysis with Similar Compounds

Table 2 compares key characteristics of 2-hydroxypropyl nortadalafil with other PDE5 inhibitors.

CompoundMolecular FormulaKey Characteristics
TadalafilC22H19N3O4C_{22}H_{19}N_{3}O_{4}Parent compound; widely used PDE5 inhibitor
SildenafilC22H30N6OC_{22}H_{30}N_{6}ODifferent structure; shorter duration
VardenafilC23H32N6OC_{23}H_{32}N_{6}OSimilar mechanism; higher potency
N-3-HydroxypropylnortadalafilC24H23N3O5C_{24}H_{23}N_{3}O_{5}Hydroxylated variant; distinct activity

The hydroxypropyl modification in this compound may enhance its pharmacokinetic profile compared to other PDE5 inhibitors.

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